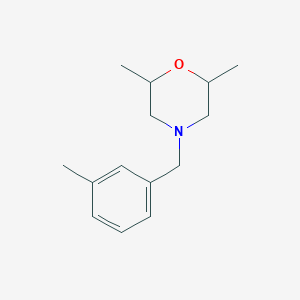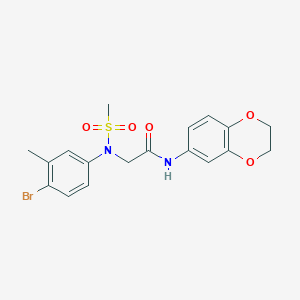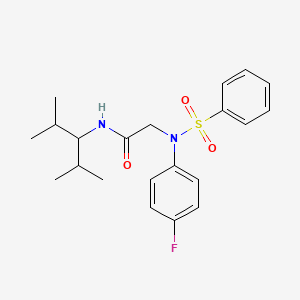![molecular formula C19H28N2O6S B5092323 methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate](/img/structure/B5092323.png)
methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of valine derivatives and has been shown to have promising effects in various biochemical and physiological processes.
作用機序
The mechanism of action of Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate involves the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This results in improved cognitive function and memory. The compound also inhibits the activity of cyclooxygenase-2, an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. This leads to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. The compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities with high yield and purity. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for the research on Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate. One direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the immune system and its potential use as an immunomodulatory agent. Furthermore, the compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Overall, the research on Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate has shown promising results and has the potential to lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis method of Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate involves the reaction of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide with L-valine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting compound is then treated with N-methylpiperidine and methylsulfonyl chloride to obtain the final product. This method has been optimized to achieve high yield and purity of the compound.
科学的研究の応用
Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor effects. It has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
特性
IUPAC Name |
methyl (2S)-3-methyl-2-[[2-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S/c1-13(2)17(19(23)26-3)20-18(22)15-7-5-6-8-16(15)27-14-9-11-21(12-10-14)28(4,24)25/h5-8,13-14,17H,9-12H2,1-4H3,(H,20,22)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQTXRCGXVDXDG-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1OC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1OC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[3-(diethylamino)propyl]-N-{2-[(diphenylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092250.png)

![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5092293.png)
![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5092295.png)
![1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5092300.png)

![4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5092310.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B5092312.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5092320.png)
![2-(4-chlorophenyl)-N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5092324.png)
![2-chloro-4-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5092331.png)

![8-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5092355.png)